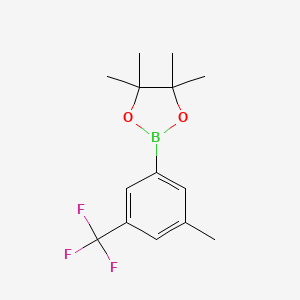

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane” is an important boric acid derivative . It is a significant intermediate in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions . Due to its unique structure, it has good biological activity and pharmacological effects .

Synthesis Analysis

The compound is obtained by a two-step substitution reaction . The synthesis method of the compound is shown in Scheme 1 .Molecular Structure Analysis

The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis

In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are revealed through the study of the molecular electrostatic potential and frontier molecular orbitals of the compound . The molecular structure characteristics, conformation, and some special physical and chemical properties of the compound are also discussed .Wissenschaftliche Forschungsanwendungen

Organische Synthese

Diese Verbindung ist ein wichtiges Zwischenprodukt in der organischen Synthese . Es wird oft für Glykol-Schutz, asymmetrische Synthese von Aminosäuren, Diels-Alder- und Suzuki-Kupplungsreaktionen verwendet .

Arzneimittelentwicklung

Borsäureverbindungen wie diese werden oft als Enzyminhibitoren oder spezifische Ligandenmedikamente verwendet . Sie können nicht nur zur Behandlung von Tumoren und mikrobiellen Infektionen, sondern auch bei der Entwicklung von Krebsmedikamenten eingesetzt werden .

Krebsforschung

In der Forschung an Krebsmedikamenten zeigten Enzyme, die von Borsäureverbindungen produziert werden, hochreaktive Sauerstoffspezies, die zur Apoptose der menschlichen Dickdarmkrebszelle HCT116 führen könnten . Diese Verbindung kann Dickdarmkrebs wirksam behandeln .

Fluoreszierende Sonden

<a data-citationid="b5ff076b-b512-7a53-c087-99e26f16c6b4-32-group" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.113

Wirkmechanismus

Target of Action

It is known that boric acid compounds, which this compound is a derivative of, are often used as enzyme inhibitors or specific ligand drugs .

Mode of Action

It’s known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .

Biochemical Pathways

Boric acid compounds are known to be involved in various transformation processes due to their high reactivity .

Result of Action

It’s known that boric acid compounds can lead to apoptosis and necrosis of certain cancer cells .

Action Environment

Boronic ester bonds, which this compound contains, are known to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .

Vorteile Und Einschränkungen Für Laborexperimente

TMT-3MFP has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized. In addition, it is soluble in organic solvents and can be used in a wide range of reactions. However, there are some limitations to its use in laboratory experiments. TMT-3MFP is a relatively expensive compound, and it can be difficult to obtain in large quantities. In addition, the reaction conditions required for its synthesis can be difficult to control.

Zukünftige Richtungen

The potential applications of TMT-3MFP are still being explored. One potential future direction is the development of new synthetic methods for the synthesis of complex molecules. In addition, further research could be done to explore the potential therapeutic applications of TMT-3MFP, such as its potential use as an anti-inflammatory or antioxidant agent. Finally, further research could be done to explore the potential biochemical and physiological effects of TMT-3MFP.

Synthesemethoden

TMT-3MFP is synthesized through a three-step process, starting with the reaction of 3-methyl-5-(trifluoromethyl)phenol (3MFP) with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TMTD). This reaction produces a dioxaborolane intermediate, which is then reacted with aqueous ammonia to form TMT-3MFP. The reaction is performed in a two-phase system, with the aqueous phase containing the ammonia and the organic phase containing the reactants. The reaction can be performed in a single-pot method or in a two-step method.

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O2/c1-9-6-10(14(16,17)18)8-11(7-9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEQLHMVTFFKNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681913 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256358-84-5 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine](/img/structure/B580609.png)

![5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B580613.png)